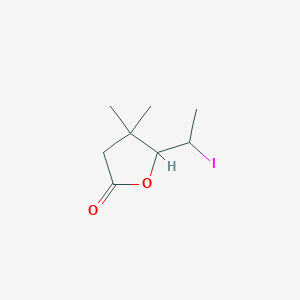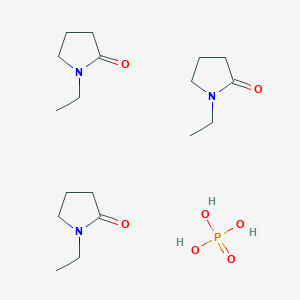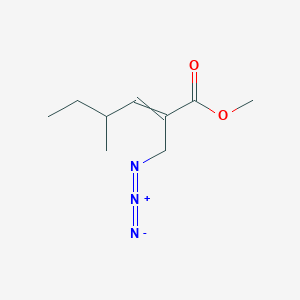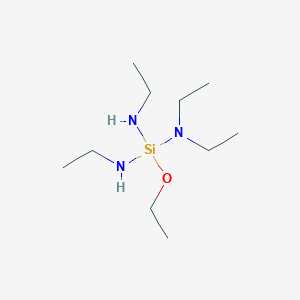![molecular formula C18H26BrN3O2 B14192752 2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 923025-01-8](/img/structure/B14192752.png)
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 5-bromopentanoyl group and an acetamide group attached to a 3-methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of 5-Bromopentanoyl Chloride: This can be achieved by reacting 5-bromopentanoic acid with thionyl chloride under reflux conditions.
N-Acylation of Piperazine: The 5-bromopentanoyl chloride is then reacted with piperazine to form 4-(5-bromopentanoyl)piperazine.
Formation of N-(3-Methylphenyl)acetamide: This intermediate is synthesized by reacting 3-methylphenylamine with acetic anhydride.
Final Coupling Reaction: The final step involves coupling 4-(5-bromopentanoyl)piperazine with N-(3-methylphenyl)acetamide under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 5-bromopentanoyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products will vary based on the nucleophile used.
Hydrolysis: Yields 3-methylphenylamine and 5-bromopentanoic acid.
Oxidation and Reduction: Products depend on the specific oxidation or reduction reaction performed.
Aplicaciones Científicas De Investigación
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring and the acetamide group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(1-phenethylpiperidin-4-yl)-N-phenylpropionamide
Uniqueness
2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both a bromopentanoyl group and a 3-methylphenylacetamide moiety. This unique structure may confer distinct biological and chemical properties compared to similar compounds.
Propiedades
Número CAS |
923025-01-8 |
|---|---|
Fórmula molecular |
C18H26BrN3O2 |
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
2-[4-(5-bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C18H26BrN3O2/c1-15-5-4-6-16(13-15)20-17(23)14-21-9-11-22(12-10-21)18(24)7-2-3-8-19/h4-6,13H,2-3,7-12,14H2,1H3,(H,20,23) |
Clave InChI |
ZPCSNAVJXCNONM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C(=O)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)

![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)

![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile](/img/structure/B14192689.png)

![Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-](/img/structure/B14192697.png)
![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)
![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)



![5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene](/img/structure/B14192721.png)
